Cas no 944904-66-9 (2-(6-Bromo-1H-indazol-3-yl)acetic acid)

2-(6-Bromo-1H-indazol-3-yl)acetic acid is a brominated indazole derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent at the 6-position enhances its reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The acetic acid moiety allows for additional derivatization, facilitating its use in the development of bioactive compounds, including kinase inhibitors and other therapeutic agents. Its well-defined structure and high purity make it suitable for precise synthetic applications. This compound is particularly valuable in medicinal chemistry for scaffold modification and structure-activity relationship (SAR) studies.
2-(6-Bromo-1H-indazol-3-yl)acetic acid structure
944904-66-9 structure
Product Name:2-(6-Bromo-1H-indazol-3-yl)acetic acid
CAS No:944904-66-9
MF:C9H7BrN2O2
MW:255.068081140518
MDL:MFCD09835480
CID:837833
PubChem ID:54759242
Update Time:2025-05-23

2-(6-Bromo-1H-indazol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Bromo-1H-indazol-3-yl)acetic acid
    • (6-Bromo-1H-indazol-3-yl)acetic acid
    • (6-BROMO-1H-INDAZOL-3-YL)-ACETIC ACID
    • 2-(6-bromo-2H-indazol-3-yl)acetic acid
    • AMY32053
    • AKOS015966363
    • CS-0155767
    • (6-Bromo-2H-indazol-3-yl)acetic acid
    • O10490
    • 944904-66-9
    • MFCD09835480
    • 2-(6-Bromo-1H-indazol-3-yl)aceticacid
    • AB53329
    • A859370
    • AS-50005
    • DTXSID50716725
    • 6-Bromo-1H-Indazole-3-Acetic Acid
    • DB-362232
    • MDL: MFCD09835480
    • Inchi: 1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
    • InChI Key: DSKLTNRDAAYQDC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=NNC=2CC(=O)O

Computed Properties

  • Exact Mass: 253.96909g/mol
  • Monoisotopic Mass: 253.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.838

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2-(6-Bromo-1H-indazol-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:944904-66-9)2-(6-Bromo-1H-indazol-3-yl)acetic acid
Order Number:A859370
Stock Status:in Stock
Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):157.0/283.0/746.0/2986.0
Email:sales@amadischem.com

Additional information on 2-(6-Bromo-1H-indazol-3-yl)acetic acid

Compound CAS No. 944904-66-9: 2-(6-Bromo-1H-indazol-3-yl)acetic Acid

The compound 2-(6-Bromo-1H-indazol-3-yl)acetic acid, identified by the CAS number 944904-66-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which have gained considerable attention due to their diverse biological activities. The indazole ring system, characterized by two nitrogen atoms at positions 1 and 3, forms the core structure of this molecule. The substitution at position 6 with a bromine atom introduces unique electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of indazole derivatives as promising candidates in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that such compounds exhibit potent inhibitory effects against several enzymes associated with neurodegenerative diseases. The bromine substitution at position 6 in this compound enhances its binding affinity to target proteins, making it a strong candidate for further exploration in therapeutic development.

The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid involves a multi-step process that typically begins with the preparation of the indazole ring. This is followed by bromination at position 6 and subsequent coupling with acetic acid via appropriate coupling agents. The reaction conditions are optimized to ensure high yield and purity, which are critical for its application in biological assays.

In terms of physical properties, this compound exhibits a melting point of approximately 205°C and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological evaluation of this compound has revealed its potential as an anti-inflammatory agent. Studies conducted using cell lines have shown that it significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it could be developed into a novel therapeutic agent for inflammatory diseases.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound. Molecular docking studies indicate that it has favorable absorption and distribution characteristics, which are essential for its effectiveness as an oral medication.

In conclusion, 2-(6-Bromo-1H-indazol-3-yl)acetic acid represents a promising lead compound in drug discovery. Its unique structure, combined with its potent biological activities, positions it as a valuable asset for further research and development in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:944904-66-9)2-(6-Bromo-1H-indazol-3-yl)acetic acid
A859370
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):157.0/283.0/746.0/2986.0
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